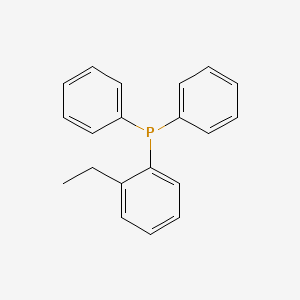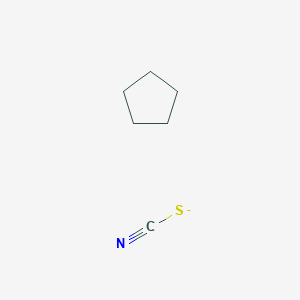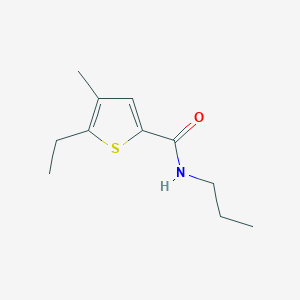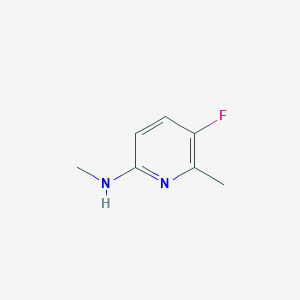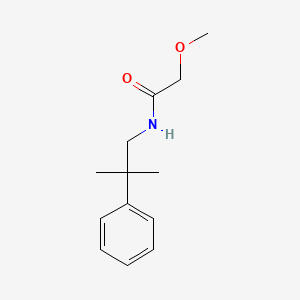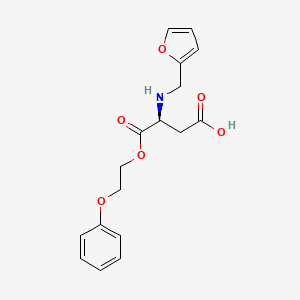
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Formation of the butanoic acid derivative: This step involves the reaction of an appropriate butanoic acid derivative with the furan-2-ylmethylamine.
Coupling with phenoxyethanol: The final step involves the coupling of the intermediate with phenoxyethanol under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan ring and amino group could play crucial roles in binding to the target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-methoxyethoxy)butanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.
(S)-3-((thiophen-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid is unique due to the combination of its furan ring, phenoxyethoxy group, and butanoic acid moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C17H19NO6 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
(3S)-3-(furan-2-ylmethylamino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid |
InChI |
InChI=1S/C17H19NO6/c19-16(20)11-15(18-12-14-7-4-8-22-14)17(21)24-10-9-23-13-5-2-1-3-6-13/h1-8,15,18H,9-12H2,(H,19,20)/t15-/m0/s1 |
Clave InChI |
VLHUCAZZVDXEFC-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCCOC(=O)[C@H](CC(=O)O)NCC2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)



![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)

